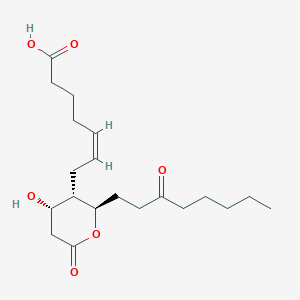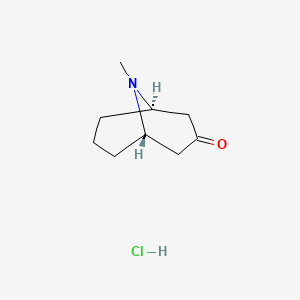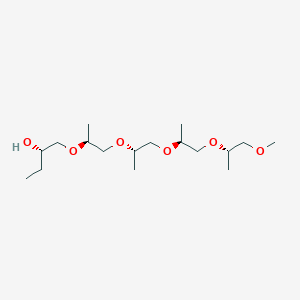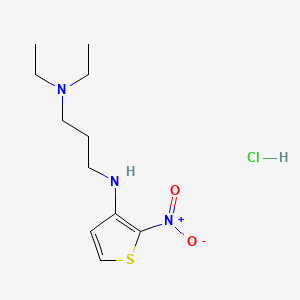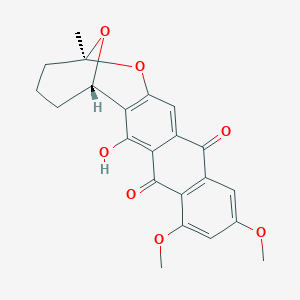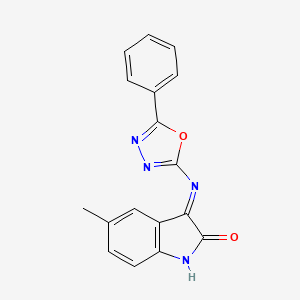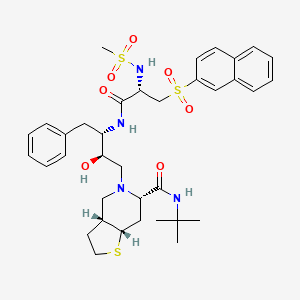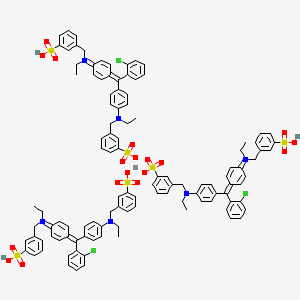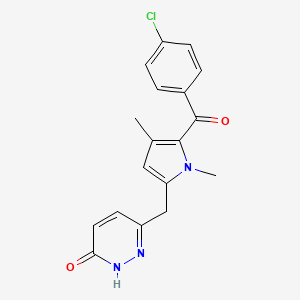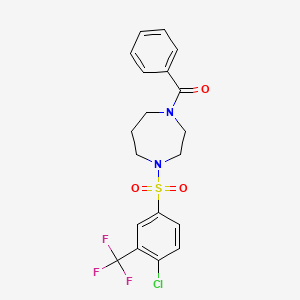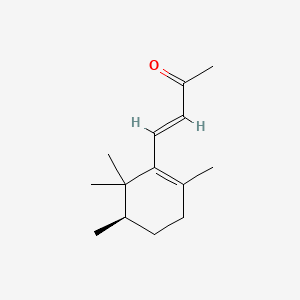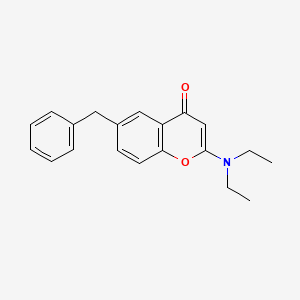![molecular formula C40H54N6O5S2 B12758608 (2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate CAS No. 165315-18-4](/img/structure/B12758608.png)
(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, (2-(1-methylethyl)-5-thiazolyl)methyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolyl and ester groups. Typical synthetic routes might include:
Formation of the Thiazolyl Group: This could involve the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Esterification: The ester group can be formed by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
Hydroxylation: Introduction of the hydroxyl group might be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of such a complex compound would require precise control of reaction conditions to ensure high yield and purity. This might involve:
Batch Processing: For small-scale production, batch reactors could be used.
Continuous Flow Processing: For large-scale production, continuous flow reactors might be employed to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
Chemical Reactivity: The compound’s functional groups might participate in chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,7,12-Tetraazatridecan-13-oic acid derivatives: Other derivatives with different substituents might exhibit similar properties.
Thiazolyl-containing compounds: Compounds with thiazolyl groups might have comparable reactivity and applications.
Hydroxy- and ester-containing compounds: These compounds might share similar chemical properties and reactivity.
Uniqueness
The uniqueness of 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, (2-(1-methylethyl)-5-thiazolyl)methyl ester, (5S-(5R*,8R*,10R*,11R*))- lies in its complex structure, which combines multiple functional groups and stereochemistry, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
165315-18-4 |
|---|---|
Molecular Formula |
C40H54N6O5S2 |
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C40H54N6O5S2/c1-25(2)35(45-39(49)46(7)22-31-24-52-38(43-31)27(5)6)36(48)42-30(18-28-14-10-8-11-15-28)20-34(47)33(19-29-16-12-9-13-17-29)44-40(50)51-23-32-21-41-37(53-32)26(3)4/h8-17,21,24-27,30,33-35,47H,18-20,22-23H2,1-7H3,(H,42,48)(H,44,50)(H,45,49)/t30-,33-,34-,35-/m0/s1 |
InChI Key |
HEZYAFMCCVEPCE-RONNFESSSA-N |
Isomeric SMILES |
CC(C)C1=NC=C(S1)COC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O |
Canonical SMILES |
CC(C)C1=NC=C(S1)COC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


